molecular formula C6H4F3N3O B13918679 5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole

5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole

Cat. No.: B13918679
M. Wt: 191.11 g/mol
InChI Key: YKWXTQJDTLROKM-UHFFFAOYSA-N
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Description

5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C6H4F3N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of the trifluoromethyl group and the isocyanate functional group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole with phosgene or a phosgene equivalent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and isocyanate groups in 5-Isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole makes it unique. The trifluoromethyl group imparts stability and lipophilicity, while the isocyanate group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C6H4F3N3O

Molecular Weight

191.11 g/mol

IUPAC Name

5-isocyanato-1-methyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H4F3N3O/c1-12-5(10-3-13)2-4(11-12)6(7,8)9/h2H,1H3

InChI Key

YKWXTQJDTLROKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)N=C=O

Origin of Product

United States

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